molecular formula C19H19ClFNO B1360443 4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone CAS No. 898773-42-7

4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone

Cat. No. B1360443
CAS RN: 898773-42-7
M. Wt: 331.8 g/mol
InChI Key: MMENGZHREUNMNM-UHFFFAOYSA-N
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Description

“4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898793-46-9. Its molecular weight is 331.82 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl) [3- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19ClFNO/c20-16-7-8-17 (18 (21)12-16)19 (23)15-6-4-5-14 (11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.81 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Environmental Impact and Toxicity

  • Reproductive Toxicity of Benzophenone-3 (BP-3) : A study by Ghazipura et al. (2017) reviewed the impact of BP-3, a compound similar to benzophenone derivatives, on reproduction. The findings suggest potential endocrine-disrupting effects leading to altered estrogen and testosterone balance, highlighting the need for standardized future studies to further understand the impact of such compounds on reproductive health (Ghazipura et al., 2017).

  • Environmental Occurrence and Toxicity of BP-3 : Kim and Choi (2014) conducted a review on the environmental occurrence and toxic effects of BP-3, a common component of organic sunscreen products. The study discussed the compound's presence in various environmental matrices and its potential ecological risks, emphasizing the need for further studies on its long-term environmental impact (Kim & Choi, 2014).

Biological and Health Implications

  • Health Concerns for Vulnerable Populations : Wnuk et al. (2021) reviewed the potential harmful effects of BP-3, another benzophenone derivative, particularly on children, adolescents, and pregnant women. The study pointed out that BP-3 could cross biological barriers and may induce reproductive toxicity, endocrine system disruption, and neurotoxicity, calling for cautious use of cosmetics containing such compounds (Wnuk et al., 2021).

  • Chemical Synthesis and Applications : A paper by Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material, flurbiprofen. The study presented a more practical and cost-effective method for its synthesis, contributing to its commercial production (Qiu et al., 2009).

Antioxidant Properties and Medicinal Uses

  • Biological Activities of Chromones : A review by Yadav et al. (2014) on chromones and their derivatives, which are structurally related to benzophenones, highlighted their antioxidant properties and potential in mitigating cell impairment, indicating their importance in developing treatments for various diseases (Yadav et al., 2014).

  • Biological Properties of Polyisoprenylated Benzophenones : Acuña et al. (2009) summarized the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities of polyisoprenylated benzophenones isolated from Clusiaceae family plants. The paper discussed their potential as drugs and lead compounds, including their mechanism of action on cancer cells (Acuña et al., 2009).

Safety And Hazards

The safety and hazards associated with “4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone” are not specified in the available resources .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENGZHREUNMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643600
Record name (4-Chloro-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone

CAS RN

898773-42-7
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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